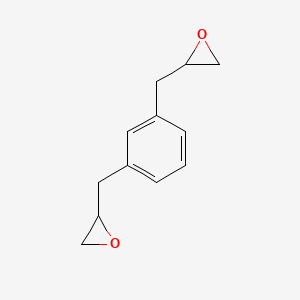
m-Xylene-alpha,alpha'-dioxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis[(oxiran-2-yl)methyl]benzene is a heterocyclic organic compound with the molecular formula C12H14O2 . It is characterized by the presence of two oxirane (epoxide) groups attached to a benzene ring through methylene linkers. This compound is of interest due to its unique chemical structure and reactivity, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Bis[(oxiran-2-yl)methyl]benzene can be synthesized through the reaction of 1,3-bis(chloromethyl)benzene with sodium hydroxide and epichlorohydrin . The reaction typically involves the following steps:
Formation of the intermediate: 1,3-bis(chloromethyl)benzene reacts with sodium hydroxide to form 1,3-bis(hydroxymethyl)benzene.
Epoxidation: The intermediate is then treated with epichlorohydrin under basic conditions to form 1,3-Bis[(oxiran-2-yl)methyl]benzene.
Industrial Production Methods
Industrial production methods for 1,3-Bis[(oxiran-2-yl)methyl]benzene are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps of intermediate formation and epoxidation, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
1,3-Bis[(oxiran-2-yl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The oxirane groups can be oxidized to form diols.
Reduction: Reduction of the oxirane groups can lead to the formation of alcohols.
Substitution: The oxirane rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane rings under basic or acidic conditions.
Major Products Formed
Diols: Formed through oxidation of the oxirane groups.
Alcohols: Formed through reduction of the oxirane groups.
Substituted products: Formed through nucleophilic substitution reactions.
科学的研究の応用
1,3-Bis[(oxiran-2-yl)methyl]benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of epoxy resins and other polymeric materials.
作用機序
The mechanism of action of 1,3-Bis[(oxiran-2-yl)methyl]benzene involves the reactivity of its oxirane groups. These groups can undergo ring-opening reactions with nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
類似化合物との比較
Similar Compounds
Bisphenol A diglycidyl ether (BADGE): Similar in structure but with different substituents on the benzene ring.
Bisphenol F diglycidyl ether (BFDGE): Another similar compound with variations in the substituents on the benzene ring.
Uniqueness
1,3-Bis[(oxiran-2-yl)methyl]benzene is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications. Compared to other similar compounds, it offers distinct properties that can be leveraged in specialized applications.
特性
CAS番号 |
64038-52-4 |
|---|---|
分子式 |
C12H14O2 |
分子量 |
190.24 g/mol |
IUPAC名 |
2-[[3-(oxiran-2-ylmethyl)phenyl]methyl]oxirane |
InChI |
InChI=1S/C12H14O2/c1-2-9(5-11-7-13-11)4-10(3-1)6-12-8-14-12/h1-4,11-12H,5-8H2 |
InChIキー |
AGXAFZNONAXBOS-UHFFFAOYSA-N |
正規SMILES |
C1C(O1)CC2=CC(=CC=C2)CC3CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13790767.png)
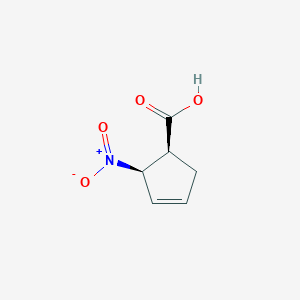
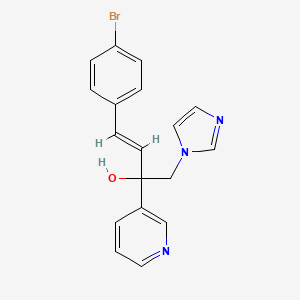
![4-[3,5-Bis(4-aminophenyl)phenyl]aniline;2,5-bis(ethenyl)terephthalaldehyde](/img/structure/B13790781.png)

![heptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3,5,7,10,12,14,16,19,21,23,25-dodecaene-5,6,14,15,23,24-hexol](/img/structure/B13790793.png)

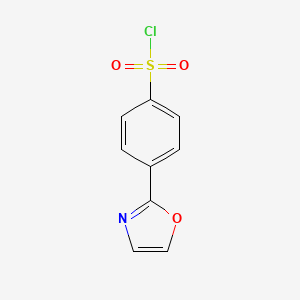
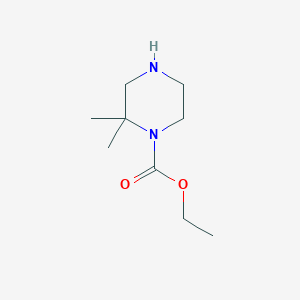
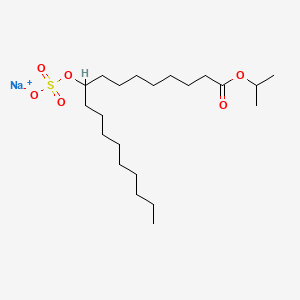
![[7-(4-Aminophenyl)-4-nitro-1-oxo-3,7-dihydro-2,1,3-benzoxadiazol-1-ium-6-ylidene]-dioxidoazanium](/img/structure/B13790819.png)
![2-Naphthalenecarboxylic acid, 3-methoxy-, 1-[(3-methoxy-2-naphthalenyl)carbonyl]hydrazide](/img/structure/B13790836.png)
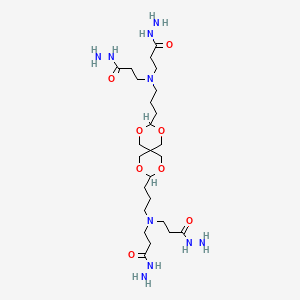
![ethyl 4-[acetyl-[2-(dimethylamino)-2-oxoethyl]amino]benzoate](/img/structure/B13790842.png)
